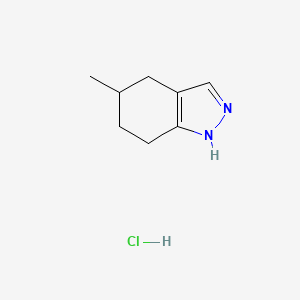

5-methyl-4,5,6,7-tetrahydro-2h-indazole, hcl

Description

Properties

IUPAC Name |

5-methyl-4,5,6,7-tetrahydro-1H-indazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-6-2-3-8-7(4-6)5-9-10-8;/h5-6H,2-4H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBRZYYINCBWLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C=NN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226808-56-5 | |

| Record name | 2H-Indazole, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226808-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Hydrazine-Mediated Cyclization

The most widely reported method involves cyclocondensation of substituted cyclohexanones with hydrazine hydrate under acidic conditions. For example, 1,1'-(4-hydroxy-2-(1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl) bis(ethan-1-one) reacts with hydrazine hydrate in methanol under reflux to yield the target indazole derivative. This method typically achieves 65–75% yields after recrystallization.

Reaction Conditions:

The mechanism proceeds via hydrazone formation, followed by intramolecular cyclization and dehydration (Figure 1).

Microwave-Assisted Synthesis

A "green" alternative employs microwave irradiation to accelerate reaction kinetics. Cyclohexanone derivatives and hydrazine hydrate are irradiated at 200 W for 25 minutes in ethanol, reducing reaction times by 80% compared to conventional heating. This method minimizes side products and improves reproducibility.

Optimization of Reaction Parameters

Solvent Effects

Solvent polarity significantly impacts yield and purity. Polar aprotic solvents (e.g., DMF) favor cyclization but may require higher temperatures, while protic solvents (e.g., methanol) enhance solubility of intermediates.

Table 1: Solvent Optimization for Cyclocondensation

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 65 | 68 | 95 |

| Ethanol | 78 | 72 | 93 |

| THF | 66 | 58 | 89 |

| Acetonitrile | 82 | 64 | 90 |

Acid Catalysis

Hydrochloric acid (HCl) is preferred for protonating intermediates and facilitating cyclization. Concentrations of 1–2 M HCl in methanol yield optimal results, with higher concentrations risking over-protonation and side reactions.

Characterization and Analytical Validation

Spectroscopic Profiling

1H NMR (300 MHz, DMSO-d₆): Key signals include δ 1.27 (s, 3H, CH₃), 1.97–1.99 (s, 6H, CH₃), and 5.33 (s, 1H, NH). FTIR spectra show N-H stretches at 3292–3346 cm⁻¹ and C=O vibrations at 1693 cm⁻¹ .

Table 2: Key Spectral Assignments

| Technique | Signal (δ/cm⁻¹) | Assignment |

|---|---|---|

| ¹H NMR | 1.27 ppm | Methyl group (C5-CH₃) |

| ¹³C NMR | 210.50 ppm | Ketone carbonyl |

| FTIR | 1693 cm⁻¹ | C=O stretch |

Challenges and Mitigation Strategies

Purity Concerns

Crude products often contain unreacted hydrazine or dimeric byproducts. Recrystallization from ethyl acetate/hexane (1:3) improves purity to >95%.

Hazard Management

The compound is classified under GHS07 with hazard statements H315/H319/H335 (skin/eye irritation, respiratory irritation). Proper ventilation and PPE are mandatory during synthesis.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

| Method | Yield (%) | Time | Purity (%) |

|---|---|---|---|

| Conventional Reflux | 65–75 | 4–6 hours | 90–95 |

| Microwave-Assisted | 70–78 | 25 minutes | 93–97 |

| Solvent-Free | 55–60 | 3 hours | 85–88 |

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

Medicine: Explored for its anticancer activities and potential as a therapeutic agent.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-methyl-4,5,6,7-tetrahydro-2h-indazole, hcl involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit cyclooxygenase-2 (COX-2), reducing inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The tetrahydroindazole core is highly modifiable, with substituents on the aromatic ring or nitrogen atoms significantly altering biological activity and physicochemical properties. Key structural analogs include:

- Conformational Flexibility : Crystallographic studies (e.g., rac-5-Acetyl-6-hydroxy-3,6-dimethyl-4-phenyl) reveal that substituents influence ring conformations. The cyclohexane ring adopts a semi-chair conformation, while the pyrazole ring forms an envelope shape, affecting molecular interactions .

- Hydrogen Bonding : Substituents like hydroxy or acetyl groups enable hydrogen bonding (e.g., O—H⋯N and N—H⋯O interactions in rac-5-Acetyl derivatives), which may enhance binding to biological targets .

Herbicidal Activity

- Methylthio Derivatives : S-275 analogs with methylthio substituents exhibit potent herbicidal activity (0.015 kg/ha) and improved rice tolerance compared to chlorine-substituted derivatives .

- Chloro-Fluorophenyl Derivatives : 3-Chloro-2-(4-chloro-2-fluorophenyl) derivatives show selectivity against annual weeds at 16–63 g AI ha⁻¹ but require higher application rates than methylthio analogs .

Antioxidant Activity

- Fluorophenyl-Methyl Derivatives : 2-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole (3f) demonstrates moderate DPPH radical scavenging activity, while analogs 3a and 3b are active in ABTS assays .

Insecticidal Activity

Physicochemical Properties

- Solubility: The HCl salt form of 5-methyl-4,5,6,7-tetrahydro-2H-indazole improves aqueous solubility compared to non-ionic analogs, enhancing bioavailability .

- Purity and Stability : Commercial batches achieve 95–97% purity, critical for reproducibility in research and industrial applications .

Biological Activity

5-Methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Overview of the Compound

5-Methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride belongs to the indazole family of compounds, which are known for their varied pharmacological properties. The compound's structure allows it to interact with multiple biological targets, leading to potential applications in treating inflammatory diseases and various cancers.

The biological activity of 5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride is primarily attributed to its ability to modulate specific kinases and receptors involved in cell signaling pathways. Notable mechanisms include:

- Inhibition of Cyclooxygenase-2 (COX-2) : This compound has been shown to inhibit COX-2 activity, leading to decreased production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) .

- Regulation of Cell Cycle : It influences cell cycle progression by affecting kinases such as chk1 and chk2, which are critical for cell cycle regulation .

The compound exhibits several biochemical properties that enhance its therapeutic potential:

- Anti-inflammatory Activity : In preclinical studies, it has demonstrated significant anti-inflammatory effects in various models. For instance, in the carrageenan-induced edema test, related indazole derivatives showed high anti-inflammatory activity .

- Anticancer Properties : 5-Methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride has been evaluated for its anticancer effects against several cancer cell lines. Studies indicate that it can induce cell cycle arrest in the G0-G1 phase in colon and melanoma cancer cells .

Case Studies and Experimental Data

-

Antimicrobial Activity : A study assessed the antimicrobial efficacy of indazole derivatives against various bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial properties with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Compound S. aureus Bacillus subtilis E. coli 5A 8 mm 10 mm 10 mm 5B 8 mm 10 mm 11 mm Penicillin 30 mm 32 mm 35 mm - Anticancer Activity : In vitro studies showed that the compound had IC50 values in the low micromolar range against various tumor cell lines. For example, derivatives exhibited IC50 values around 50 µM against lung carcinoma cells .

- Stability and Dosage Effects : Research indicates that the compound remains stable under laboratory conditions and retains biological activity over time. Dosage studies in animal models revealed that lower doses effectively reduced inflammation without significant side effects .

Q & A

Q. What are the standard synthetic routes for 5-methyl-4,5,6,7-tetrahydro-2H-indazole, HCl, and how can reaction conditions be optimized?

The synthesis often involves cyclization of substituted cyclohexanone precursors with hydrazine derivatives. For example, hydrazine hydrate or phenylhydrazine reacts with ketones in 1,4-dioxane under reflux (3–5 hours) to form the indazole core . Optimization includes adjusting solvent polarity (e.g., acetic acid for cyclization), temperature (reflux vs. room temperature), and catalyst use (e.g., K₂CO₃ in acetone for alkylation) to improve yields (67–75%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Infrared (IR) spectroscopy identifies functional groups like N–H stretches (~3200 cm⁻¹) and C=N/C–N bonds (~1600 cm⁻¹). ¹H-NMR confirms proton environments, such as methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 7.0–7.5 ppm). Elemental analysis validates stoichiometry, while X-ray crystallography resolves stereochemistry and crystal packing .

Q. What solvents and reaction conditions are critical for maintaining stability during synthesis?

Polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates, while acidic conditions (HCl) stabilize the hydrochloride salt. Reactions requiring anhydrous conditions use molecular sieves or inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve stereochemical ambiguities in 5-methyl-4,5,6,7-tetrahydro-2H-indazole derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL-97) determines absolute configuration. For example, rac-5-acetyl-6-hydroxy-3,6-dimethyl-4-phenyl derivatives crystallize in monoclinic C2/c space groups, revealing chair conformations in the cyclohexane ring and hydrogen-bonding networks (O–H⋯N, N–H⋯O) that stabilize the structure . Data collection parameters (MoKα radiation, λ = 0.71073 Å) and refinement (R-factor < 0.05) ensure accuracy .

Q. What strategies address contradictory bioactivity data in pharmacological studies?

- Dose-response profiling : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Target selectivity assays : Use kinase panels or receptor-binding studies to rule off-target interactions.

- Metabolic stability tests : Incubate with liver microsomes to assess degradation pathways . Discrepancies in antimicrobial activity may arise from strain-specific resistance mechanisms, requiring standardized CLSI/MIC protocols .

Q. How do substituents on the indazole core influence biological activity?

Structure-activity relationship (SAR) studies show:

- Electron-withdrawing groups (e.g., NO₂ at C3) enhance anticancer activity by increasing electrophilicity.

- Hydrophobic substituents (e.g., phenyl at C4) improve membrane permeability in CNS-targeting agents.

- Hydrogen-bond donors (e.g., OH at C6) modulate enzyme inhibition (e.g., COX-2) via active-site interactions .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the C3 position in 5-methylindazole derivatives exhibits high electrophilicity (LUMO ≈ -1.5 eV), favoring SNAr reactions with thiols or amines .

Q. How can synthetic byproducts be minimized during scale-up?

- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy.

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology.

- Purification : Use silica gel chromatography (hexane/CHCl₃) or recrystallization (DMF/acetic acid) to remove impurities .

Data Contradiction and Validation

Q. How should researchers validate conflicting crystallographic and spectroscopic data?

- Cross-validation : Compare XRD bond lengths (e.g., C–C = 1.52 ± 0.02 Å) with DFT-optimized geometries.

- Dynamic NMR : Variable-temperature studies distinguish conformational flexibility from static disorder.

- High-resolution mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ = 285.15 m/z) to rule out polymorphic impurities .

Q. What mechanisms explain the compound’s dual role as an enzyme inhibitor and activator?

Allosteric modulation is common. For instance, indazole derivatives bind to ATP pockets in kinases (inhibition) while stabilizing active conformations of GPCRs (activation). Mutagenesis studies (e.g., Ala-scanning) identify critical residues for bifunctionality .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.